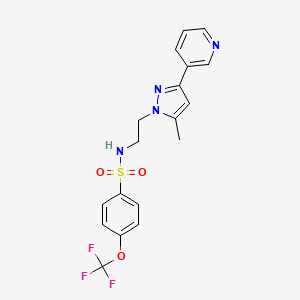
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N4O3S and its molecular weight is 426.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of growing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, mechanisms of action, and biological evaluations based on recent studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial steps often include the formation of the pyrazole ring followed by functionalization with a pyridine moiety.
- Final Coupling Reaction : This is usually achieved by coupling the intermediate with a sulfonamide or related compound under specific conditions to yield the final product.
The compound features a sulfonamide group, a trifluoromethoxy group, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or altering enzyme conformation.
- Receptor Modulation : The compound may act as either an agonist or antagonist at various receptors, modulating downstream signaling pathways that are crucial in inflammation and cancer progression.
3. Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines in vitro.
Anticancer Potential
A number of studies have evaluated the anticancer activity of similar pyrazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| Similar Pyrazole Derivative | A549 | 26 | Growth inhibition |
| Another Derivative | Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that this compound may possess significant anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
4. Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in cancer therapy:
- Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited proliferation in MCF7 breast cancer cells, with an IC50 value indicating potent cytotoxic effects.
- Evaluation against Lung Cancer : Another investigation revealed that related compounds effectively reduced cell viability in A549 lung cancer cells, highlighting their potential as therapeutic agents.
5. Conclusion
This compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer domains. Its unique structural characteristics allow for diverse interactions with biological targets, making it a valuable candidate for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c1-13-11-17(14-3-2-8-22-12-14)24-25(13)10-9-23-29(26,27)16-6-4-15(5-7-16)28-18(19,20)21/h2-8,11-12,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPPYMFNZQXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














